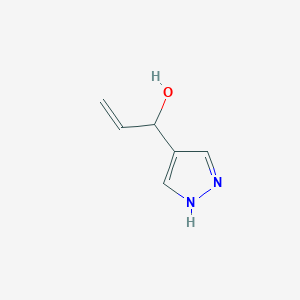
1-(1H-Pyrazol-4-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrazol-4-yl)prop-2-en-1-ol is a heterocyclic compound featuring a pyrazole ring attached to a propenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol can be synthesized through various methods. One common approach involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives under acidic or basic conditions. This reaction typically proceeds via a cyclocondensation mechanism, forming the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs solvent-free conditions and microwave irradiation to enhance reaction efficiency and yield. Catalysts such as phosphotungstic acid supported on silica (H3[PW12O40]/SiO2) are used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-Pyrazol-4-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The propenol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(1H-Imidazol-4-yl)prop-2-en-1-ol
- 1-(1H-Pyrazol-3-yl)prop-2-en-1-ol
- 1-(1H-Pyrazol-5-yl)prop-2-en-1-ol
Comparison: 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol is unique due to the position of the pyrazole ring and the presence of the propenol group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-(1H-pyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)5-3-7-8-4-5/h2-4,6,9H,1H2,(H,7,8) |
InChI-Schlüssel |
OKNLGHYFKQFPFE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CNN=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)

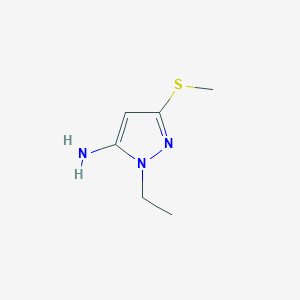
![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)
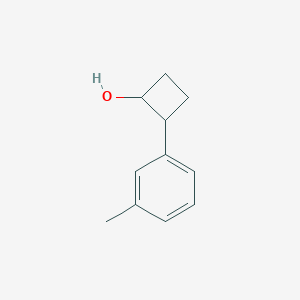

![[2-(Cyclopentylamino)phenyl]methanol](/img/structure/B13306875.png)


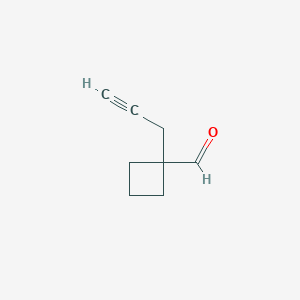
![1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
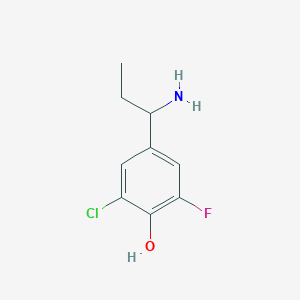
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
amine](/img/structure/B13306916.png)
